molecular formula C17H16N6O2S B6441443 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile CAS No. 2549045-88-5

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B6441443
CAS No.: 2549045-88-5
M. Wt: 368.4 g/mol
InChI Key: ZDTKUWUZVYAIRW-UHFFFAOYSA-N
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Description

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile is a complex organic compound that features a benzothiazole ring fused with a diazepane and pyrimidine moiety

Preparation Methods

The synthesis of 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. The preparation methods include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.

    Diazepane Ring Formation: The diazepane ring is synthesized by reacting ethylenediamine with appropriate alkylating agents.

    Pyrimidine Ring Synthesis: The pyrimidine ring is formed through the condensation of appropriate nitriles with amidines.

    Final Coupling: The final step involves coupling the benzothiazole, diazepane, and pyrimidine moieties under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Chemical Reactions Analysis

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and diazepane-containing molecules. Compared to these compounds, 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile is unique due to its combined structural features, which confer distinct biological activities and chemical properties. Some similar compounds include:

    1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities.

    Benzothiazole Derivatives: Used in various medicinal applications.

    Diazepane Derivatives: Studied for their potential therapeutic effects.

This compound’s unique combination of structural elements makes it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c18-12-13-6-7-19-17(20-13)23-9-3-8-22(10-11-23)16-14-4-1-2-5-15(14)26(24,25)21-16/h1-2,4-7H,3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTKUWUZVYAIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=CC(=N2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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